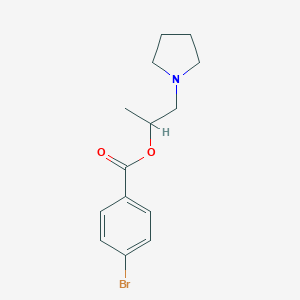
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine, also known as BDP, is a novel organic compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. This compound has also been found to modulate the activity of neurotransmitters and ion channels in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. This compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, this compound has been found to reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to exhibit low toxicity and high selectivity for its target molecules. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine. One potential area of research is the development of this compound-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its target molecules. Future research may also focus on improving the bioavailability and efficacy of this compound through the development of novel delivery systems. Finally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a novel organic compound that has gained significant attention in scientific research. It exhibits a range of biochemical and physiological effects and has potential applications in various scientific fields. This compound has several advantages for use in lab experiments, but also has some limitations. Future research may focus on the development of this compound-based drugs and the elucidation of its mechanism of action.
合成法
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with benzhydryl chloride followed by the reaction of the resulting compound with 3,5-ditert-butylbenzoyl chloride. The final product is obtained through purification and isolation steps.
科学的研究の応用
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
特性
分子式 |
C32H40N2O |
|---|---|
分子量 |
468.7 g/mol |
IUPAC名 |
(4-benzhydrylpiperazin-1-yl)-(3,5-ditert-butylphenyl)methanone |
InChI |
InChI=1S/C32H40N2O/c1-31(2,3)27-21-26(22-28(23-27)32(4,5)6)30(35)34-19-17-33(18-20-34)29(24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-16,21-23,29H,17-20H2,1-6H3 |
InChIキー |
YOWCUMSXXLHFRR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)


![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)



![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)




